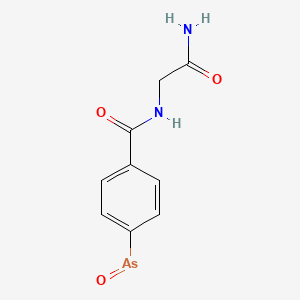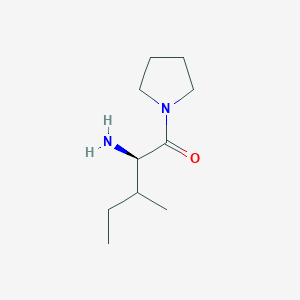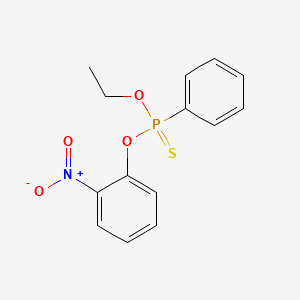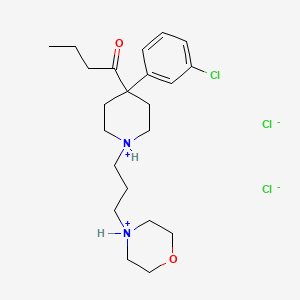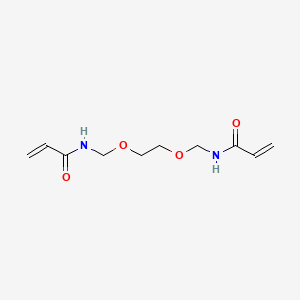
N,N'-(Ethylenebis(oxymethylene))bis(acrylamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(Ethylenebis(oxymethylene))bis(acrylamide) is an organic compound with the molecular formula C10H16N2O4. This compound is characterized by the presence of two acrylamide groups connected by an ethylenebis(oxymethylene) linker. It is a colorless solid and is primarily used as a crosslinking agent in various polymerization processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N’-(Ethylenebis(oxymethylene))bis(acrylamide) can be synthesized through the reaction of acrylamide with ethylenebis(oxymethylene) in the presence of a suitable catalyst. The reaction typically involves the use of formaldehyde as a crosslinking agent and sulfuric acid as a catalyst. The reaction proceeds via the formation of N-hydroxymethylacrylamide, which subsequently reacts to form the desired product .
Industrial Production Methods
In industrial settings, the production of N,N’-(Ethylenebis(oxymethylene))bis(acrylamide) involves the use of large-scale reactors where acrylamide and formaldehyde are reacted under controlled conditions. The reaction mixture is then purified through recrystallization using solvents such as acetone and water to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(Ethylenebis(oxymethylene))bis(acrylamide) undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in nucleophilic addition reactions with alcohols, amines, and thiols, leading to the formation of mono- and disubstituted products.
Polymerization Reactions: It can undergo radical copolymerization with other monomers such as acrylonitrile and substituted acrylamides to form highly crosslinked gels.
Common Reagents and Conditions
Formaldehyde: Used as a crosslinking agent in the synthesis of the compound.
Sulfuric Acid: Acts as a catalyst in the reaction.
Peroxides, UV Light, or Redox Initiators: Used in radical copolymerization reactions to initiate the polymerization process.
Major Products Formed
The major products formed from the reactions of N,N’-(Ethylenebis(oxymethylene))bis(acrylamide) include crosslinked polymers and gels, which have various applications in adhesives, paints, and superabsorbents .
Wissenschaftliche Forschungsanwendungen
N,N’-(Ethylenebis(oxymethylene))bis(acrylamide) has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinking agent in the synthesis of polymers and hydrogels.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form hydrogels that can encapsulate therapeutic agents.
Industry: Utilized in the production of superabsorbent materials, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of N,N’-(Ethylenebis(oxymethylene))bis(acrylamide) primarily involves its ability to form crosslinked networks through polymerization reactions. The compound’s acrylamide groups can react with various monomers to create a three-dimensional network, which imparts unique mechanical and chemical properties to the resulting polymers. These crosslinked networks are responsible for the compound’s effectiveness in applications such as hydrogels and superabsorbents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Methylenebisacrylamide: Another crosslinking agent used in polyacrylamide gels.
N,N’-Ethylenebis(acrylamide): Similar in structure but lacks the oxymethylene groups present in N,N’-(Ethylenebis(oxymethylene))bis(acrylamide).
Uniqueness
N,N’-(Ethylenebis(oxymethylene))bis(acrylamide) is unique due to its ethylenebis(oxymethylene) linker, which provides distinct mechanical and chemical properties to the polymers formed using this compound. This unique structure allows for the formation of highly crosslinked and stable networks, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
21988-92-1 |
|---|---|
Molekularformel |
C10H16N2O4 |
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
N-[2-[(prop-2-enoylamino)methoxy]ethoxymethyl]prop-2-enamide |
InChI |
InChI=1S/C10H16N2O4/c1-3-9(13)11-7-15-5-6-16-8-12-10(14)4-2/h3-4H,1-2,5-8H2,(H,11,13)(H,12,14) |
InChI-Schlüssel |
CFVMMKSYOQAGHO-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)NCOCCOCNC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



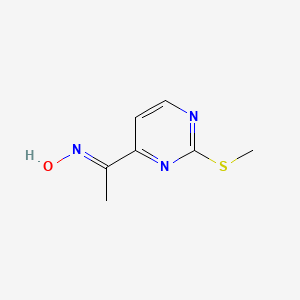

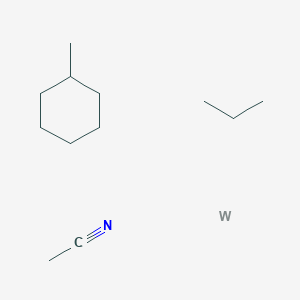
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-, monosodium salt](/img/structure/B13756780.png)

